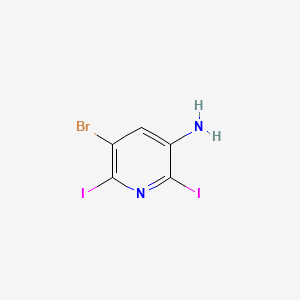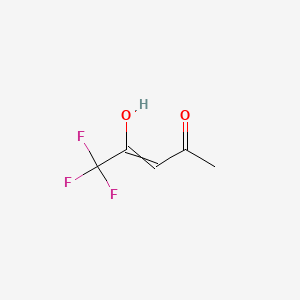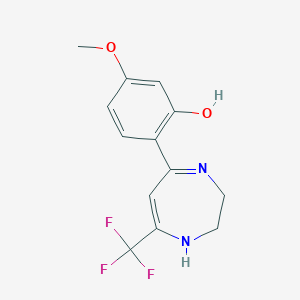
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol is a chemical compound known for its unique structure and properties. It contains a diazepine ring, a trifluoromethyl group, and a methoxyphenol moiety, making it a compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazepine ring or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered properties .
Aplicaciones Científicas De Investigación
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against certain diseases.
Mecanismo De Acción
The mechanism by which 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-1-naphthol: This compound shares a similar diazepine ring and trifluoromethyl group but differs in the phenol moiety.
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-phenol: Similar structure but lacks the methoxy group, leading to different chemical properties.
Uniqueness
The presence of the methoxyphenol moiety in 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C13H13F3N2O2 |
|---|---|
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
5-methoxy-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C13H13F3N2O2/c1-20-8-2-3-9(11(19)6-8)10-7-12(13(14,15)16)18-5-4-17-10/h2-3,6-7,18-19H,4-5H2,1H3 |
Clave InChI |
UWZQIGWQBSKGGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=NCCNC(=C2)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149558.png)
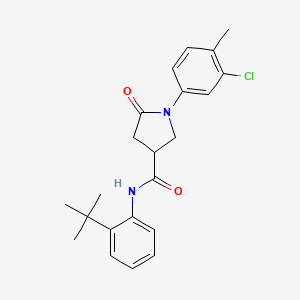
![5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15149569.png)
![[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)
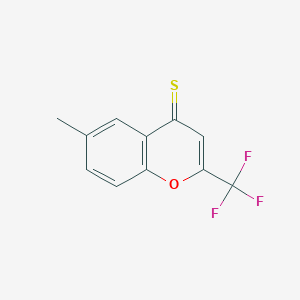
![3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B15149586.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)
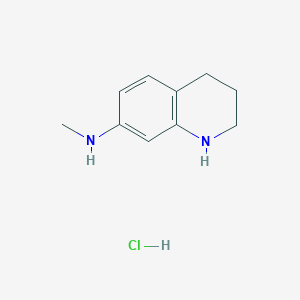
![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)

